molecular formula C19H13FN6O3S B2431344 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-13-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2431344
CAS No.: 863460-13-3
M. Wt: 424.41
InChI Key: ZXPQMNUXECYLPH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13FN6O3S and its molecular weight is 424.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O3S/c20-11-1-4-13(5-2-11)26-18-17(24-25-26)19(22-9-21-18)30-8-16(27)23-12-3-6-14-15(7-12)29-10-28-14/h1-7,9H,8,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPQMNUXECYLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Compound Overview

  • IUPAC Name : this compound
  • Chemical Formula : C20H14FN5O3S
  • Molecular Weight : 427.47 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : The compound is synthesized by reacting benzo[d][1,3]dioxole with a suitable triazole precursor.
  • Thioacetamide Linkage : The thioacetamide moiety is introduced through nucleophilic substitution reactions involving thiols and acetamides.
  • Purification : Final products are purified using techniques such as column chromatography to ensure high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole and pyrimidine structures. For instance:

  • In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. Notably, derivatives exhibiting IC50 values in the low micromolar range demonstrate significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB231 .
CompoundCell LineIC50 (μM)
Example Compound AMCF-727.66
Example Compound BMDA-MB2314.93

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key kinases involved in cell proliferation pathways.
  • Receptor Modulation : It could modulate receptor activity that plays a role in cancer progression and metastasis.

Study 1: Anticancer Activity Assessment

A recent study investigated a series of triazole derivatives for their anticancer properties. The study revealed that certain compounds exhibited significant growth inhibition in breast cancer cell lines with IC50 values indicating potent activity .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which these compounds exert their effects. Molecular docking studies suggested strong binding affinities to estrogen receptors (ER), indicating a potential role in hormone-related cancers .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?

The synthesis typically involves three key steps:

  • Triazole-pyrimidine core formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization to construct the triazolo[4,5-d]pyrimidine scaffold .
  • Thioether linkage : Reaction of a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., triethylamine in THF at 60°C) .
  • Functionalization : Coupling the benzo[d][1,3]dioxole moiety via nucleophilic substitution or amide bond formation .
    Critical parameters : Temperature control (±2°C), anhydrous solvents (DMF or DCM), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) and sulfur/amide linkages .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 463.12) .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What solvent systems and reaction conditions stabilize this compound during storage and experimentation?

  • Storage : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation of the thioether group .
  • Solubility : DMSO or DMF for biological assays; avoid aqueous buffers with pH < 5 to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies (e.g., anti-inflammatory vs. anticancer efficacy) be systematically resolved?

  • Comparative assays : Use standardized cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for anti-inflammatory activity) with controls (e.g., doxorubicin or dexamethasone) .
  • Dose-response profiling : Establish IC₅₀ values under uniform conditions (e.g., 48-hour incubation, 10 μM–100 μM range) .
  • Mechanistic validation : Pair in vitro results with target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity or topoisomerase inhibition for anticancer effects) .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinase inhibition) while minimizing off-target effects?

  • Structure-activity relationship (SAR) : Modify substituents on the 4-fluorophenyl group to alter steric/electronic interactions. For example, replacing fluorine with methoxy groups improves kinase selectivity .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to ATP-binding pockets (e.g., EGFR or VEGFR2) .

Q. What computational approaches are effective for predicting metabolic stability and toxicity profiles?

  • ADMET prediction : Tools like SwissADME or ProTox-II can model metabolic pathways (e.g., cytochrome P450-mediated oxidation) and hepatotoxicity risks .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vivo half-life data from analogous triazolopyrimidine derivatives .

Q. How can researchers improve the compound’s pharmacokinetic properties (e.g., bioavailability) for in vivo studies?

  • Prodrug design : Introduce ester groups at the acetamide moiety to enhance intestinal absorption, with enzymatic cleavage in plasma .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and prolong circulation time .

Methodological Guidance for Data Analysis

Q. Key Techniques for Mechanistic Studies

  • Enzymatic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., ATP analogs for kinase assays) .
  • Flow cytometry : Assess apoptosis via Annexin V/PI staining in treated cancer cells .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX or BCL-2) .

Q. Addressing Synthetic Challenges

  • Scale-up issues : Optimize microwave-assisted synthesis for triazole formation (30 minutes at 120°C vs. 24 hours conventional heating) .
  • Purification : Use preparative HPLC for isolating regioisomers of triazolo-pyrimidine derivatives .

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